pentyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of isoindoline derivatives, which are characterized by the presence of an isoindoline core structure. The compound’s molecular formula is C23H21Cl2NO4, and it has a molecular weight of 454.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with various functional groups.
Scientific Research Applications
PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core structure allows it to bind to various biological receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: A closely related compound with similar chemical structure and properties.
4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID METHYL ESTER: Another derivative with a methyl ester group instead of a pentyl ester group.
Uniqueness
PENTYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The pentyl ester group may provide distinct properties compared to other similar compounds, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C20H17Cl2NO4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
pentyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-2-3-4-9-27-20(26)12-5-7-13(8-6-12)23-18(24)14-10-16(21)17(22)11-15(14)19(23)25/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
CBOBFNAHDKHBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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